molecular formula C10H11N3O B13186701 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde

2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B13186701
M. Wt: 189.21 g/mol
InChI Key: NJEJXWCXNFZCDS-UHFFFAOYSA-N
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Description

2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde is a nitrogen-containing fused heterocyclic compound that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery . The imidazo[1,2-a]pyridine core is a significant pharmacophore present in several marketed drugs and is known to exhibit a broad spectrum of biological activities, including analgesic, anticancer, antiosteoporosis, and anxiolytic properties . This specific carbaldehyde derivative is a high-value synthetic intermediate, strategically functionalized for further elaboration. The aldehyde group at the 3-position makes it a key electrophile in multi-component reactions, such as the aza-Friedel–Crafts reaction, for constructing C3-alkylated imidazo[1,2-a]pyridine libraries . Furthermore, its structure is highly amenable to synthetic diversification for the design and rapid synthesis of potential biologically active molecules with multifunctional groups . Recent research into related chalcone-based imidazo[1,2-a]pyridine derivatives also highlights the ongoing interest in this chemotype for developing novel antiviral agents . This product is intended for research purposes as a building block in the synthesis of complex heterocycles and for the exploration of new therapeutic candidates. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-(dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C10H11N3O/c1-12(2)10-8(7-14)13-6-4-3-5-9(13)11-10/h3-7H,1-2H3

InChI Key

NJEJXWCXNFZCDS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N2C=CC=CC2=N1)C=O

Origin of Product

United States

Biological Activity

2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique imidazo[1,2-a]pyridine scaffold, which is known for its diverse pharmacological properties. The presence of a dimethylamino group enhances its solubility and reactivity, making it a valuable candidate for further investigation in medicinal chemistry.

The biological activity of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde is attributed to its ability to interact with various biomolecules:

  • Target Interaction : The compound can bind to specific enzymes and receptors, influencing cellular processes.
  • Biochemical Pathways : It participates in metabolic pathways and may affect gene expression and cellular signaling pathways.
  • Molecular Mechanism : The compound's effects are mediated through enzyme inhibition or activation, leading to alterations in metabolic flux and metabolite levels .

Antimicrobial Activity

Research indicates that derivatives of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde exhibit significant antimicrobial properties:

  • Antibacterial Effects : Various synthesized derivatives have shown promising antibacterial activity against multiple strains of bacteria. For example, compounds derived from this scaffold demonstrated minimum inhibitory concentrations (MICs) as low as 1 μM against resistant strains of Mycobacterium tuberculosis (Mtb) .
  • Mechanism : The mode of action for these compounds involves disrupting bacterial cell functions and inhibiting key metabolic pathways essential for bacterial survival .

Antitumor Activity

The compound has also been evaluated for its anticancer potential:

  • Cytotoxicity : In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including melanoma. For instance, modifications at specific positions on the imidazo[1,2-a]pyridine structure significantly influenced their activity profiles .
  • Structure-Activity Relationship (SAR) : Research has identified key structural features that enhance the anticancer efficacy of these compounds. The introduction of specific functional groups can lead to improved selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Study on Antitubercular Activity

A study focused on the synthesis and evaluation of novel imidazo[1,2-a]pyridine derivatives highlighted their potential as anti-TB agents. The research employed both in vitro assays and molecular docking studies to assess the binding affinity of these compounds to target proteins involved in Mtb metabolism. Results indicated that several derivatives exhibited potent anti-TB activity with MIC values ranging from 1.6 to 6.25 μg/mL .

Evaluation of Anticancer Properties

In another study assessing the anticancer properties of imidazo[1,2-a]pyridine derivatives, researchers synthesized a series of compounds and evaluated their cytotoxic effects on melanoma cell lines. The findings revealed a correlation between structural modifications and enhanced cytotoxicity, suggesting that specific alterations could optimize therapeutic outcomes .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeMIC (µM)Cell Line TestedReference
Antibacterial2-(Dimethylamino)≤ 1Mtb strains
AntitumorModified derivativeVariesA375, MDA-MB-435
AntimicrobialVarious derivativesVariesVarious bacteria

Comparison with Similar Compounds

Substituent Effects on Conformational Stability

The conformational preferences of imidazo[1,2-a]pyridine-3-carbaldehydes are highly dependent on substituents at position 2. For example:

  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (): The chloro-substituted phenyl group induces dihedral angles of 33.5–34.6° between the aromatic rings, leading to C–H⋯N and C–H⋯O intermolecular interactions in the crystal lattice. These interactions stabilize the planar conformation .
  • Crystallographic studies reveal hydrogen bonding between the carbaldehyde oxygen and adjacent protons, contributing to a twisted conformation .
  • 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde: The dimethylamino group’s electron-donating nature may facilitate intramolecular H-bonding with the carbaldehyde oxygen, as observed in related 3-formyl imidazo[1,2-a]pyridines. This interaction reduces rotational freedom and stabilizes a specific conformation .

Physicochemical Properties

  • Melting Points: 2-(4-Methoxyphenyl) derivative: 146–148°C . 2-(3,4-Dimethoxyphenyl)-6-methyl derivative: No data, but increased molecular weight (296.32 g/mol) suggests higher melting points .
  • Solubility: Methoxy and dimethylamino substituents enhance solubility in polar solvents (e.g., ethanol, DMF) due to increased polarity, whereas halogenated derivatives (e.g., 4-chloro, 4-bromo) exhibit lower solubility .

Key Research Findings and Trends

Substituent-Driven Reactivity: Electron-withdrawing groups (e.g., nitro, chloro) at position 2 enhance electrophilicity at the carbaldehyde group, facilitating nucleophilic additions. Conversely, electron-donating groups (e.g., dimethylamino, methoxy) reduce electrophilicity but improve stability .

Crystallographic Insights : Racemic twinning is observed in 2-(4-chlorophenyl) derivatives, suggesting challenges in isolating enantiopure forms .

Catalytic Advances : Transition-metal catalysis (Cu, Ag) remains pivotal for constructing the imidazo[1,2-a]pyridine core, though yields vary with substituent steric effects .

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